

Ruboxistaurin CYP3A4 metabolism and half-life

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Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

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Pharmacokinetic & Metabolic Profile

Parameter	Ruboxistaurin (Parent Drug)	N-desmethyl Ruboxistaurin (Active Metabolite)
Primary Metabolic Enzyme	CYP3A4 [1] [2] [3]	Formed via CYP3A4-mediated N-demethylation [1] [3]
Apparent Half-life ($t_{1/2}$)	~9 hours [1] [2]	~16 hours [1] [2]
Effective Half-life (combined)	~24 hours (allowing for once-daily dosing) [4] [2]	
Elimination Route	Primarily fecal (renal elimination is minor) [4] [2]	Primarily fecal [4]

Impact of a CYP3A4 Inducer (Rifampicin)

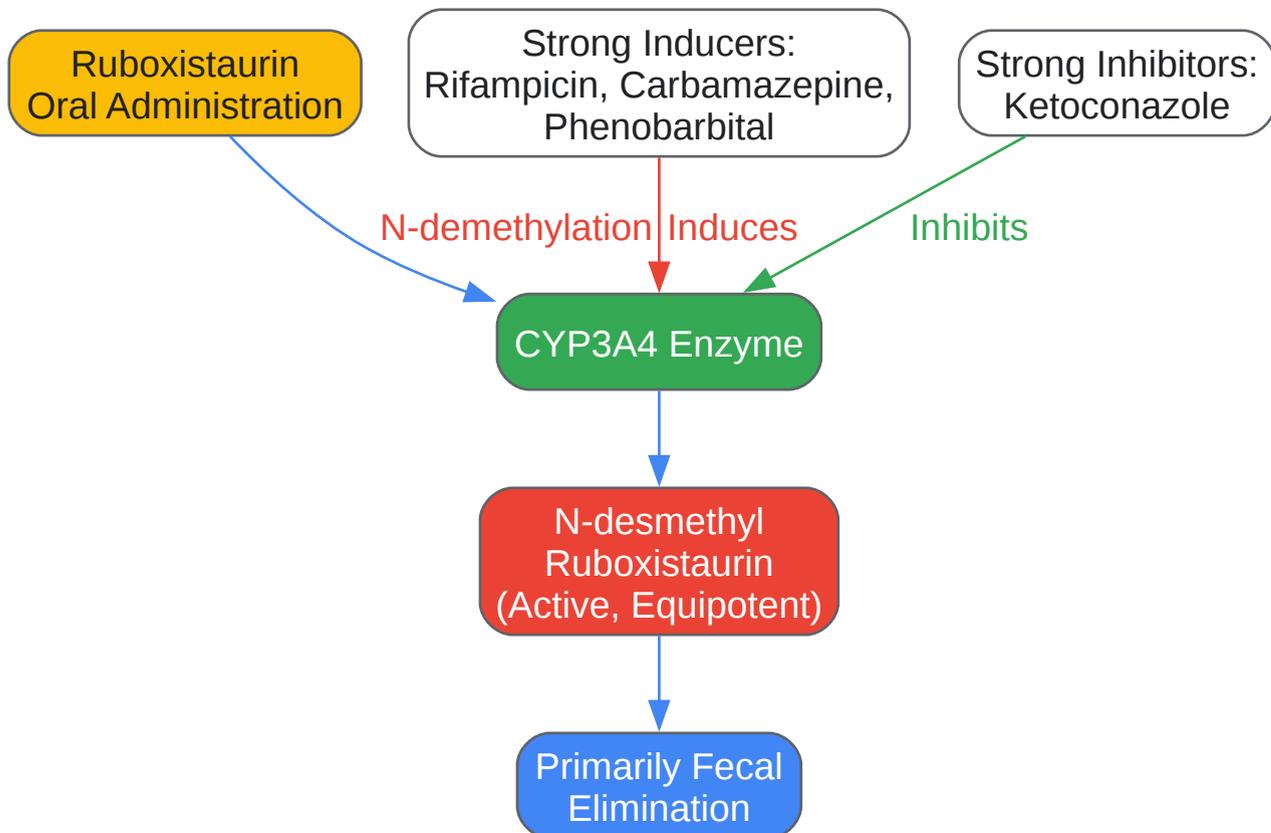
The following data summarizes the results of a clinical study in which a single 64 mg dose of **ruboxistaurin** was administered to healthy subjects alone and after pre-treatment with 600 mg rifampicin daily for 7 days [1] [5] [6].

Pharmacokinetic Parameter	Change in Ruboxistaurin	Change in N-desmethyl Ruboxistaurin
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| **AUC(0,∞)** (Area Under the Curve) | ↓ ~95% [1] [5] [6] | ↓ 77% [1] [5] [6] | | **C_{max}** (Maximum Concentration) | ↓ ~95% [1] | ↓ 68% [1] [5] [6] | | **t_{max}** (Time to C_{max}) | No significant change [1] [5] | No significant change [1] [5] |

Metabolic Pathway and Key Interactions

The following diagram illustrates the primary metabolic pathway of **ruboxistaurin** and its interaction with other drugs that affect the CYP3A4 enzyme.



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This interaction means that:

- **Co-administration with strong CYP3A4 inducers** (e.g., rifampicin, carbamazepine, phenobarbital) may **decrease** concentrations of **ruboxistaurin** and its active metabolite, potentially reducing its

efficacy [1] [7] [6].

- Conversely, co-administration with strong **CYP3A4 inhibitors** (e.g., ketoconazole) could be expected to **increase ruboxistaurin** concentrations [3].

Key Experimental Protocol

The primary data on the rifampicin-**ruboxistaurin** interaction was generated from a specific clinical study.

The methodology is summarized below for reference [1].

- **Study Design:** An open-label, one-sequence, two-period study in 16 healthy male subjects.
- **Period 1 (Control):** A single 64 mg oral dose of **ruboxistaurin** was administered 5 minutes after a standardized high-fat breakfast (to enhance absorption).
- **Washout:** 4 to 14 days.
- **Period 2 (Induction):** Subjects received 600 mg of oral rifampicin daily for 9 days. On day 7 of rifampicin dosing, a second 64 mg dose of **ruboxistaurin** was administered after the high-fat breakfast. Rifampicin was continued through day 9 to maintain enzyme induction during pharmacokinetic sampling.
- **Pharmacokinetic Sampling:** Sequential venous blood samples were collected up to 72 hours after each **ruboxistaurin** dose. Plasma was analyzed for **ruboxistaurin** and N-desmethyl **ruboxistaurin** concentrations using a validated LC/MS-MS method [1].
- **CYP3A4 Induction Biomarker:** The urinary 6 β -hydroxycortisol to cortisol (6 β -OHC:C) ratio was measured via 24-hour and morning-spot urine collections to confirm CYP3A4 induction [1].

Implications for Drug Development & Research

- **Clinical Dosing:** The long effective half-life supports once-daily dosing, but the profound interaction with CYP3A4 inducers necessitates careful patient screening and counseling on concomitant medications [1] [4].
- **Drug-Drug Interaction (DDI) Studies:** **Ruboxistaurin** and its metabolite can competitively inhibit CYP2D6, suggesting a potential for DDIs with drugs that are CYP2D6 substrates [3].
- **Predictability of Biomarkers:** In the rifampicin study, the increase in the urinary 6 β -OHC:C ratio significantly underestimated the magnitude of the change in **ruboxistaurin** exposure, highlighting a limitation of this biomarker for predicting the clinical impact of induction on specific drugs [1] [5].

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